Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful of a compound! Let’s break it down:
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Chemical Structure: : The compound’s structure consists of a quinoline ring system with various substituents. The presence of hydroxyl and methoxy groups adds complexity to its properties.
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Origin: : It is often synthesized as an intermediate in the Maillard reaction, which occurs during food processing and contributes to flavor, color, and nutritional changes.
Preparation Methods
Synthetic Routes::
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Maillard Reaction: : Methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is formed during the Maillard reaction between reducing sugars (e.g., glucose) and amino acids or proteins. This reaction occurs at elevated temperatures and leads to a complex mixture of compounds.
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Chemical Synthesis: : Specific synthetic routes involve cyclization reactions, protecting group manipulations, and enolization steps. detailed protocols are scarce due to the compound’s complexity.
Industrial Production:: Industrial-scale production methods are limited, primarily because this compound is not a major commercial product.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substituents on the aromatic rings can participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and substituent positions. Oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The compound’s antioxidant effects likely involve scavenging free radicals, protecting cellular components, and modulating oxidative stress pathways. Further mechanistic studies are needed.
Comparison with Similar Compounds
While direct analogs are scarce, related quinoline derivatives and phenolic compounds share some features. Notable compounds include:
Hydroxymaltol: Another antioxidant compound with an enolone unit.
N-(4-Methoxyphenyl)acetamide:
Properties
Molecular Formula |
C25H25NO5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO5/c1-14-22(25(29)31-3)23(16-4-8-18(27)9-5-16)24-20(26-14)12-17(13-21(24)28)15-6-10-19(30-2)11-7-15/h4-11,17,23,26-27H,12-13H2,1-3H3 |
InChI Key |
RWXXNOBIUKOFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O)C(=O)OC |
Origin of Product |
United States |
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